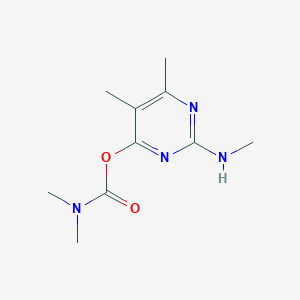
3-碘-4-甲基吡啶
描述
3-Iodo-4-methylpyridine is an organic compound with the molecular formula C6H6IN It is a derivative of pyridine, where the hydrogen atom at the third position is replaced by an iodine atom, and the hydrogen atom at the fourth position is replaced by a methyl group
科学研究应用
3-Iodo-4-methylpyridine has several scientific research applications:
作用机制
Target of Action
3-Iodo-4-methylpyridine is a chemical compound that is often used in organic synthesis. It is known to be involved in various chemical reactions, particularly in the formation of carbon-carbon bonds .
Mode of Action
The mode of action of 3-Iodo-4-methylpyridine is primarily through its participation in chemical reactions. For instance, it can be used in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . In these reactions, 3-Iodo-4-methylpyridine can act as an electrophile, reacting with organoboron reagents in the presence of a palladium catalyst .
Biochemical Pathways
Its role in suzuki–miyaura cross-coupling reactions suggests that it could potentially influence pathways involving the formation of carbon-carbon bonds .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant, indicating that it can cross the blood-brain barrier . It is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
The molecular and cellular effects of 3-Iodo-4-methylpyridine’s action are largely dependent on the specific reactions it is involved in. In the context of Suzuki–Miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds, thereby enabling the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of 3-Iodo-4-methylpyridine can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the nature of the organoboron reagent used, the presence of a suitable catalyst, and the reaction conditions . Furthermore, the compound should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability .
生化分析
Biochemical Properties
3-Iodo-4-methylpyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of various xenobiotics . Additionally, 3-Iodo-4-methylpyridine can interact with other biomolecules, such as nucleic acids, potentially affecting their structure and function .
Cellular Effects
The effects of 3-Iodo-4-methylpyridine on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Iodo-4-methylpyridine can modulate the activity of signaling proteins, leading to changes in downstream signaling cascades . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell . Furthermore, 3-Iodo-4-methylpyridine can impact cellular metabolism by inhibiting or activating metabolic enzymes .
Molecular Mechanism
At the molecular level, 3-Iodo-4-methylpyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the binding of 3-Iodo-4-methylpyridine to CYP1A2 inhibits the enzyme’s activity, leading to changes in the metabolism of its substrates . Additionally, 3-Iodo-4-methylpyridine can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Iodo-4-methylpyridine can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Iodo-4-methylpyridine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to 3-Iodo-4-methylpyridine can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Iodo-4-methylpyridine vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. For example, high doses of 3-Iodo-4-methylpyridine have been associated with toxic effects, such as cellular damage and apoptosis . Additionally, threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response .
Metabolic Pathways
3-Iodo-4-methylpyridine is involved in various metabolic pathways. It can be metabolized by enzymes such as CYP1A2, leading to the formation of metabolites that may have different biological activities . The interaction of 3-Iodo-4-methylpyridine with metabolic enzymes can also affect metabolic flux and the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of 3-Iodo-4-methylpyridine within cells and tissues are influenced by various factors. This compound can be transported across cellular membranes by specific transporters and binding proteins . Once inside the cell, 3-Iodo-4-methylpyridine can accumulate in specific cellular compartments, depending on its chemical properties and interactions with intracellular proteins .
Subcellular Localization
The subcellular localization of 3-Iodo-4-methylpyridine is an important factor that influences its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of 3-Iodo-4-methylpyridine within the cell can affect its interactions with biomolecules and its overall biological activity .
准备方法
Synthetic Routes and Reaction Conditions: 3-Iodo-4-methylpyridine can be synthesized through various methods. One common method involves the iodination of 4-methylpyridine. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom at the desired position .
Industrial Production Methods: In an industrial setting, the synthesis of 3-iodo-4-methylpyridine may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the production process .
化学反应分析
Types of Reactions: 3-Iodo-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a different aryl or vinyl group using palladium catalysts and boron reagents.
Oxidation and Reduction Reactions: The methyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Organolithium or organomagnesium reagents.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyridines, while oxidation can produce pyridine carboxylic acids .
相似化合物的比较
3-Methylpyridine: Similar structure but lacks the iodine atom, leading to different reactivity and applications.
4-Methylpyridine: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.
3-Iodo-2-methylpyridine: Similar but with the methyl group at the second position, affecting its chemical behavior and applications.
属性
IUPAC Name |
3-iodo-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN/c1-5-2-3-8-4-6(5)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXBHXFTAWZFAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560126 | |
| Record name | 3-Iodo-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38749-96-1 | |
| Record name | 3-Iodo-4-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38749-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-Tert-butyl-3-[2-(3-methoxyphenoxy)-5-nitrophenyl]sulfonylurea](/img/structure/B110716.png)






